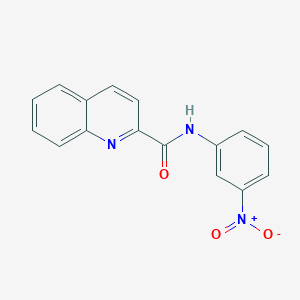

N-(3-nitrophenyl)quinoline-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-nitrophenyl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16(17-12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)18-15/h1-10H,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJHZHUSOHTFMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)quinoline-2-carboxamide typically involves the reaction of 3-nitroaniline with quinoline-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction conditions often include stirring the reaction mixture at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminoquinoline derivatives.

Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroquinoline derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

N-(3-nitrophenyl)quinoline-2-carboxamide serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to derivatives with enhanced properties, making it valuable in the development of new materials and chemical processes.

Synthetic Pathways

The compound can be synthesized through various methods, including condensation reactions involving aniline derivatives and diethyl oxalacetate, followed by ring closure under acidic conditions. This synthetic versatility allows researchers to create a range of substituted quinoline derivatives, which can exhibit different biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies against various pathogenic strains, it demonstrated effective inhibition, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics such as penicillin G and norfloxacin. For instance, one derivative showed MIC values of to mg/mL against multiple strains including E. coli and S. aureus .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against H5N1 virus strains. A study revealed that derivatives with electron-withdrawing groups exhibited enhanced antiviral activity, with some showing up to 91.2% growth inhibition at low cytotoxicity levels . This suggests potential applications in developing antiviral therapies, especially relevant in the context of emerging viral diseases such as COVID-19.

Cancer Research

this compound has shown promise as an anticancer agent. Several derivatives have been tested against various cancer cell lines, including pancreatic and breast carcinoma cells. Notably, some compounds exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects . The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, which are critical pathways in cancer cell proliferation .

Medicinal Applications

Therapeutic Potential

The therapeutic potential of this compound extends to treating infectious diseases and cancers. Its ability to inhibit essential biological processes by binding to DNA and proteins positions it as a candidate for drug development.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- In one study, derivatives were synthesized and screened for antibacterial activity against M. tuberculosis, showing superior efficacy compared to standard treatments like isoniazid .

- Another investigation into its application as an anti-glucosidase agent demonstrated that modifications on the nitrophenyl group significantly enhanced inhibitory effects, suggesting a pathway for developing diabetes medications .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Insights and Implications

- Positional Effects : Meta-nitro substitution may reduce intermolecular hydrogen bonding compared to para-nitro analogs, affecting crystallinity and bioavailability.

- Electronic Effects : The nitro group’s strong electron-withdrawing nature could enhance the carboxamide’s electrophilicity, improving interactions with enzymes or receptors.

- Synthetic Feasibility : High yields (65–86%) in related N-(3-nitrophenyl) compounds suggest viable routes for the target compound’s synthesis .

Q & A

Q. What computational tools predict multi-target interactions?

- Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model binding to kinases or GPCRs. Pharmacophore mapping (e.g., Schrödinger Phase) identifies critical features like the nitro group’s electrostatic potential. ADMET predictors (e.g., SwissADME) forecast blood-brain barrier penetration, leveraging logP values (~3.5 for this compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.